

# Apinocaltamide (ACT-709478): A Detailed Pharmacological Profile

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Apinocaltamide*

Cat. No.: *B605168*

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## Introduction

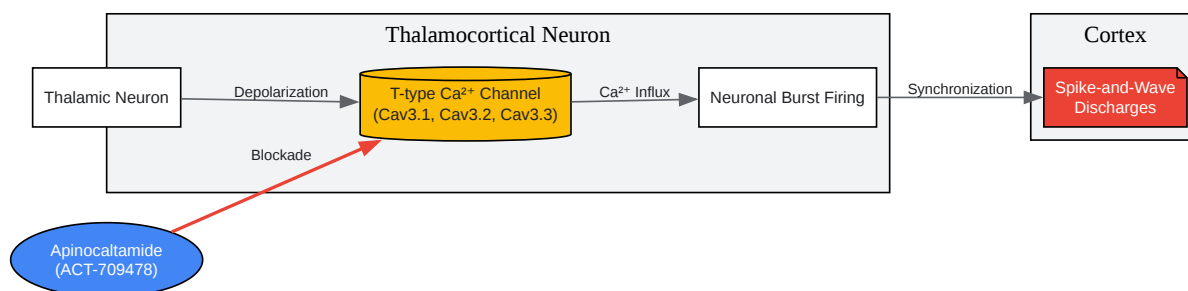
**Apinocaltamide** (ACT-709478) is a potent and selective, orally available small molecule antagonist of T-type calcium channels. It has been investigated for its therapeutic potential in neurological disorders, primarily epilepsy. This technical guide provides a comprehensive overview of the pharmacological profile of **Apinocaltamide**, including its mechanism of action, binding and functional activity, pharmacokinetic properties, and the experimental methodologies used for its characterization.

## Mechanism of Action

**Apinocaltamide** functions as a blocker of low-voltage-activated T-type calcium channels.[1] T-type calcium channels, particularly the isoforms Cav3.1, Cav3.2, and Cav3.3, are key regulators of neuronal excitability and are implicated in the pathophysiology of certain types of epilepsy.[2][3] These channels contribute to the generation of neuronal burst firing, especially in the thalamocortical circuitry, which is associated with the spike-and-wave discharges characteristic of absence seizures.[3] By inhibiting these channels, **Apinocaltamide** is thought to suppress these aberrant neuronal firing patterns.[2]

## Signaling Pathway

The therapeutic effect of **Apinocaltamide** in epilepsy is primarily attributed to its modulation of the thalamocortical circuitry. The following diagram illustrates the proposed mechanism.



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**Figure 1:** Proposed mechanism of **Apinocaltamide** in reducing seizure activity.

## Quantitative Pharmacological Data

The following tables summarize the in vitro activity of **Apinocaltamide** against T-type calcium channels and its selectivity profile.

**Table 1: In Vitro Potency of Apinocaltamide on Calcium Channels**

Target	IC50 (nM)
Cav3.1	6.4
Cav3.2	18
Cav3.3	7.5
Cav1.2 (L-type)	2410

Data sourced from publicly available information.

**Table 2: In Vitro Activity of Apinocaltamide on Cytochrome P450 Enzymes**

Enzyme	IC50 (μM)
CYP2C8	14
CYP2D6	15
CYP2C9	22
CYP2C19	25
CYP3A4	51
CYP2B6	52
Data sourced from publicly available information.	

## Pharmacokinetic Profile

A first-in-human study of **Apinocaltamide** in healthy male subjects provided initial pharmacokinetic data.

**Table 3: Human Pharmacokinetic Parameters of Apinocaltamide**

Parameter	Value	Conditions
Tmax (Time to Maximum Concentration)	3.0 - 4.0 hours	Single doses up to 60 mg
20 - 28 hours	Single doses above 60 mg	
t1/2 (Terminal Half-life)	36 - 43 hours	Across all dose levels
Effect of Food	1.6-fold increase in Cmax, no change in AUC	60 mg dose
Cmax: Maximum plasma concentration; AUC: Area under the curve.		

## Experimental Protocols

The following sections describe the general methodologies likely employed in the preclinical and clinical evaluation of **Apinocaltamide**.

### Whole-Cell Patch Clamp Electrophysiology for Functional Activity

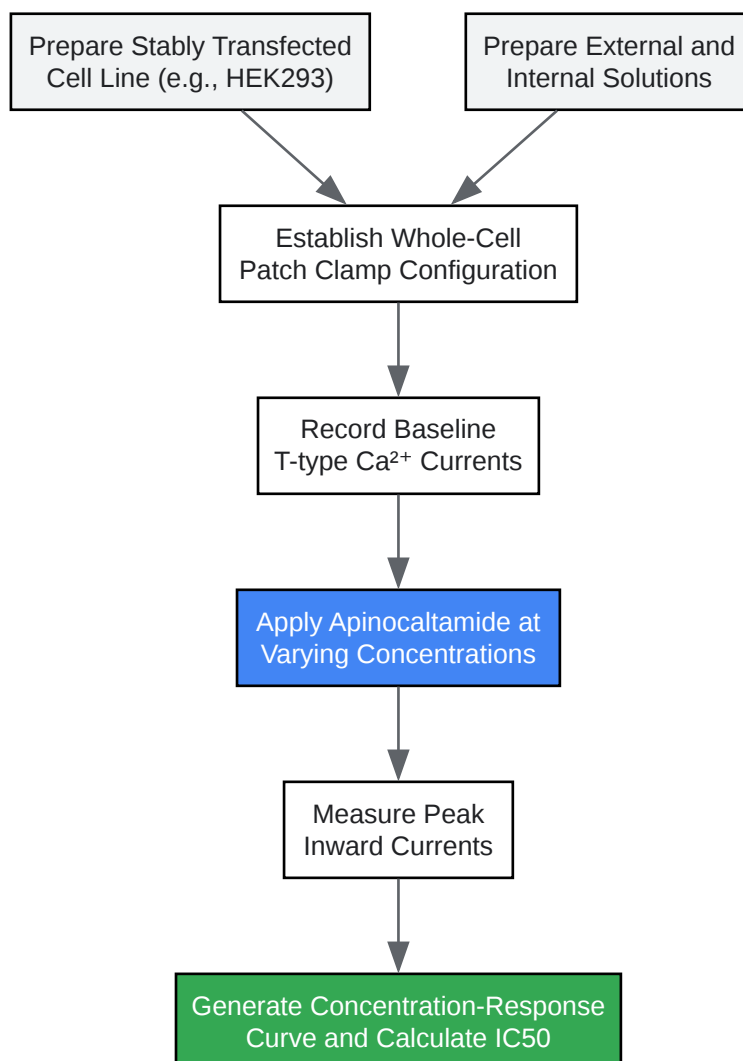
This technique is the gold standard for assessing the functional inhibition of ion channels like the T-type calcium channels.

Objective: To determine the inhibitory concentration (IC<sub>50</sub>) of **Apinocaltamide** on Cav3.1, Cav3.2, and Cav3.3 channels.

Methodology:

- Cell Lines: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the human isoforms of Cav3.1, Cav3.2, or Cav3.3 are used.
- Solutions:
  - External Solution (in mM): 140 CsCl, 10 CaCl<sub>2</sub>, 1 MgCl<sub>2</sub>, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with CsOH.
  - Internal (Pipette) Solution (in mM): 120 Cs-methanesulfonate, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.3 Na-GTP; pH adjusted to 7.2 with CsOH.
- Recording:
  - Whole-cell voltage-clamp recordings are performed at room temperature.
  - Cells are held at a holding potential of -100 mV to ensure the availability of T-type channels.
  - Depolarizing voltage steps (e.g., to -30 mV for 200 ms) are applied to elicit T-type calcium currents.

- Drug Application: **Apinocaltamide** is acutely applied at increasing concentrations via a perfusion system.
- Data Analysis: The peak inward current at each concentration is measured and normalized to the control current. The concentration-response curve is then fitted with a Hill equation to determine the IC<sub>50</sub> value.



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**Figure 2:** General workflow for whole-cell patch clamp experiments.

## Radioligand Binding Assay for Target Affinity

While functional assays are crucial, binding assays can provide complementary information on the direct interaction of a compound with its target.

Objective: To determine the binding affinity ( $K_i$ ) of **Apinocaltamide** for T-type calcium channels.

Methodology:

- Membrane Preparation: Membranes are prepared from cells overexpressing the target T-type calcium channel subtype.
- Radioligand: A suitable radiolabeled ligand that binds to T-type calcium channels is used (e.g., [ $^3\text{H}$ ]-labeled compound).
- Assay:
  - Membranes are incubated with a fixed concentration of the radioligand and varying concentrations of **Apinocaltamide**.
  - The reaction is allowed to reach equilibrium.
- Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
- Detection: The radioactivity retained on the filters is quantified using liquid scintillation counting.
- Data Analysis: The data are used to generate a competition binding curve, from which the  $\text{IC}_{50}$  is determined. The  $K_i$  is then calculated using the Cheng-Prusoff equation.

## Clinical Development Status

**Apinocaltamide** has undergone Phase 2 clinical trials for photosensitive epilepsy. However, development for essential tremor was discontinued due to a lack of efficacy in a Phase 2a trial.

## Conclusion

**Apinocaltamide** is a potent and selective T-type calcium channel blocker with a clear mechanism of action for the potential treatment of certain types of epilepsy. Its pharmacological profile is characterized by high in vitro potency and a pharmacokinetic profile supportive of clinical investigation. The methodologies described provide a framework for the comprehensive evaluation of similar compounds targeting ion channels.

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## References

- 1. [pubs.acs.org](https://pubs.acs.org) [[pubs.acs.org](https://pubs.acs.org)]
- 2. T-type calcium channel - Wikipedia [[en.wikipedia.org](https://en.wikipedia.org)]
- 3. The Role of T-Type Calcium Channel Genes in Absence Seizures - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

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